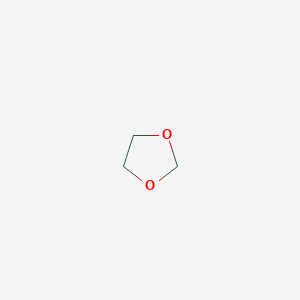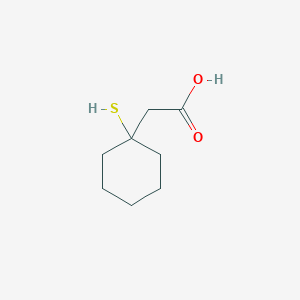
2-(1-Sulfanylcyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Sulfanylcyclohexyl)acetic acid, also known as S-Adenosylmethionine (SAMe), is a naturally occurring compound that is found in all living cells. SAMe is an important molecule that plays a critical role in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe has been extensively studied for its potential therapeutic applications in various medical conditions, including depression, osteoarthritis, liver disease, and fibromyalgia.
Mécanisme D'action
SAMe is involved in various biochemical processes in the body, including the synthesis of neurotransmitters, DNA, and proteins. SAMe is a methyl donor, meaning that it can donate a methyl group to other molecules. SAMe donates its methyl group to various molecules in the body, including DNA, RNA, and proteins, which can affect their function. SAMe has also been shown to affect the activity of various enzymes in the body, including those involved in the synthesis of neurotransmitters.
Biochemical and Physiological Effects
SAMe has been shown to have various biochemical and physiological effects in the body. SAMe has been shown to increase the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine, which can improve mood and reduce symptoms of depression. SAMe has also been shown to reduce inflammation in the body, which can reduce pain and improve joint function in osteoarthritis. SAMe has been shown to improve liver function in liver disease, with some evidence suggesting that it may reduce inflammation and oxidative stress in the liver. SAMe has also been shown to reduce pain and improve mood in fibromyalgia.
Avantages Et Limitations Des Expériences En Laboratoire
SAMe has several advantages for lab experiments. SAMe is a naturally occurring compound that is found in all living cells, making it easy to obtain and study. SAMe is also relatively stable and can be stored for long periods of time without degradation. However, SAMe has several limitations for lab experiments. SAMe is a complex molecule that can be difficult to synthesize in the laboratory, requiring specialized equipment and expertise. SAMe can also be expensive to obtain, limiting its use in large-scale experiments.
Orientations Futures
SAMe has several potential future directions for research. SAMe has been shown to be effective in treating several medical conditions, but more research is needed to fully understand its mechanisms of action and potential therapeutic applications. SAMe has also been shown to have potential in treating other medical conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia, but more research is needed to confirm these findings. SAMe has also been studied for its potential use in cancer treatment, with some evidence suggesting that it may have anti-cancer properties, but more research is needed to fully understand its potential in this area. Overall, SAMe is a promising molecule with many potential applications in medicine and research.
Méthodes De Synthèse
SAMe is synthesized in the body from the amino acid methionine and adenosine triphosphate (ATP) in a process catalyzed by the enzyme methionine adenosyltransferase (MAT). SAMe can also be synthesized artificially in the laboratory using chemical methods.
Applications De Recherche Scientifique
SAMe has been extensively studied for its potential therapeutic applications in various medical conditions. SAMe has been shown to be effective in treating depression, with several clinical trials demonstrating its efficacy as a monotherapy or as an adjunct to antidepressant medications. SAMe has also been shown to be effective in treating osteoarthritis, with studies demonstrating its ability to reduce pain and improve joint function. SAMe has been studied for its potential use in liver disease, with some evidence suggesting that it may be effective in treating liver cirrhosis and non-alcoholic fatty liver disease. SAMe has also been studied for its potential use in fibromyalgia, with some evidence suggesting that it may be effective in reducing pain and improving mood.
Propriétés
Numéro CAS |
108330-39-8 |
|---|---|
Formule moléculaire |
C8H14O2S |
Poids moléculaire |
174.26 g/mol |
Nom IUPAC |
2-(1-sulfanylcyclohexyl)acetic acid |
InChI |
InChI=1S/C8H14O2S/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) |
Clé InChI |
ONFANJHTZUJAMZ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)O)S |
SMILES canonique |
C1CCC(CC1)(CC(=O)O)S |
Autres numéros CAS |
108330-39-8 |
Synonymes |
3-Mca 3-mercapto-3,3-cyclopentamethylenepropionic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



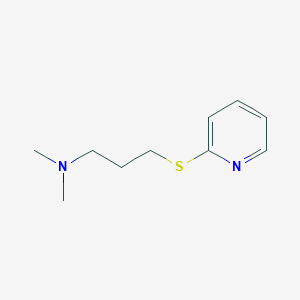
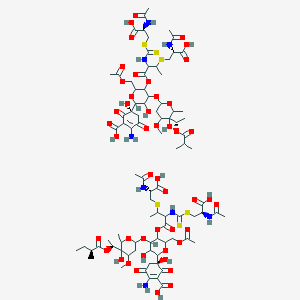



![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)
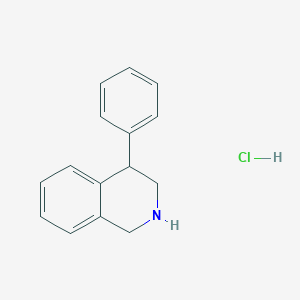
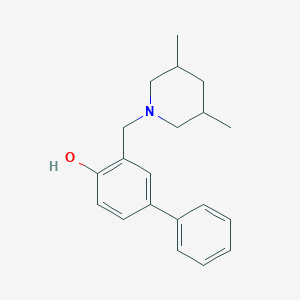
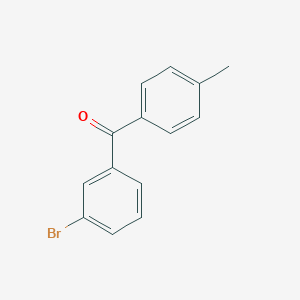
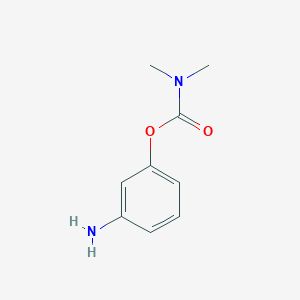
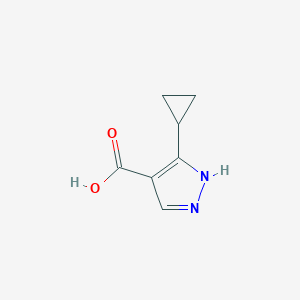
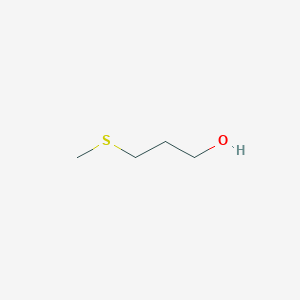
![(s)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B20134.png)
